molecular formula C19H14ClN3O2 B6127979 4-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline

4-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline

Cat. No. B6127979
M. Wt: 351.8 g/mol
InChI Key: NWXVVLVFKKTNPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline, commonly known as CMX-001, is a synthetic antiviral compound with a broad spectrum of activity against DNA viruses. It was first synthesized by Chimerix Inc. in 2000 and has since undergone extensive scientific research to evaluate its potential as an antiviral agent.

Mechanism of Action

CMX-001 works by inhibiting viral DNA replication. It is a prodrug that is converted to its active form, cidofovir diphosphate, by cellular enzymes. Cidofovir diphosphate then competes with deoxyadenosine triphosphate for incorporation into the viral DNA chain, resulting in chain termination and inhibition of viral DNA synthesis.
Biochemical and Physiological Effects:
CMX-001 has been shown to have a low toxicity profile and is generally well-tolerated. In animal studies, it has been shown to have a high bioavailability and to be rapidly absorbed and distributed throughout the body. CMX-001 has also been shown to have a long half-life, allowing for less frequent dosing.

Advantages and Limitations for Lab Experiments

One advantage of CMX-001 is its broad spectrum of activity against DNA viruses. This makes it a potentially useful tool for studying the replication and pathogenesis of various viral infections. However, one limitation of CMX-001 is its high cost, which may limit its availability for use in laboratory experiments.

Future Directions

There are several potential future directions for research on CMX-001. One area of interest is the development of new formulations or delivery methods to improve its efficacy and reduce its cost. Another area of interest is the evaluation of its potential as a treatment for emerging viral infections, such as Ebola and Zika viruses. Additionally, further studies are needed to evaluate its safety and efficacy in various patient populations, including immunocompromised individuals and pregnant women.

Synthesis Methods

The synthesis of CMX-001 involves the reaction of 4-chlorophenylacetonitrile with 3-chloro-2-hydroxypropyltrimethylammonium chloride to form 4-chlorophenylacetonitrile hydrochloride. This intermediate is then reacted with 5-(2-hydroxyethyl)-1,2,4-oxadiazole-3-carboxylic acid to form the oxadiazole ring. The resulting compound is then reacted with 2-methyl-4-quinolone to produce CMX-001.

Scientific Research Applications

CMX-001 has been extensively studied for its potential as an antiviral agent. It has been shown to be effective against a broad range of DNA viruses, including cytomegalovirus, adenovirus, and herpes simplex virus. In vitro studies have demonstrated that CMX-001 has a potent antiviral effect, with a low risk of inducing resistance.

properties

IUPAC Name

5-[(4-chlorophenoxy)methyl]-3-(2-methylquinolin-4-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O2/c1-12-10-16(15-4-2-3-5-17(15)21-12)19-22-18(25-23-19)11-24-14-8-6-13(20)7-9-14/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXVVLVFKKTNPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C3=NOC(=N3)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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